molecular formula C17H18O B158197 1,5-Diphenylpentan-1-one CAS No. 39686-51-6

1,5-Diphenylpentan-1-one

Cat. No.: B158197
CAS No.: 39686-51-6
M. Wt: 238.32 g/mol
InChI Key: DBLFABLNCUNXAR-UHFFFAOYSA-N
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Description

1,5-Diphenylpentan-1-one is an organic compound with the molecular formula C17H18O. It is a phenolic compound found naturally in several plants. This compound is known for its unique structure, which consists of a pentanone backbone with phenyl groups attached at the first and fifth carbon atoms. It has various applications in scientific research and industry due to its chemical properties and biological activities .

Mechanism of Action

Target of Action

1,5-Diphenylpentan-1-one, a natural phenolic compound found in several plants , is known to interact with acetylcholinesterase (AChR) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It is thus a key player in the cholinergic nervous system.

Mode of Action

The compound shows poor acetylcholinesterase inhibitory activities . This suggests that it may weakly inhibit the action of acetylcholinesterase, potentially leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects.

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

This compound shows poor insecticidal activities . This suggests that it may have some effect on insects, potentially due to its interaction with acetylcholinesterase. In insects, acetylcholinesterase plays a crucial role in nerve signal transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpentan-1-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzalacetone with different substituted benzaldehydes in the presence of a strong base . This reaction typically requires careful control of reaction conditions, including temperature and the choice of solvent, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process can be optimized using supercritical fluid extraction techniques, which allow for efficient extraction and purification of the compound from plant sources. This method involves the use of supercritical CO2 modified with methanol under specific pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenylpentan-1-one is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1,5-diphenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLFABLNCUNXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290428
Record name 1,5-diphenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39686-51-6
Record name NSC68549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-diphenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PHENYLVALEROPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential antifungal applications of 1,5-diphenylpentan-1-one derivatives?

A1: While this compound itself has shown limited antifungal activity, structural modifications incorporating a furyl ring significantly enhance its potency against plant pathogenic fungi []. Specifically, (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)-prop-2-en-1-one (III2), a derivative inspired by the this compound structure, exhibited strong activity against Rhizoctonia solani with an IC50 of 1.20 mg/L []. This finding highlights the potential of this compound-inspired structures as novel antifungal agents, warranting further investigation and development.

Q2: How does the presence of this compound and its derivatives relate to the biological activity of Wikstroemia coriacea?

A2: Research indicates that Wikstroemia coriacea possesses anti-radical activity []. While this compound itself was not isolated from W. coriacea, a related compound, 2-hydroxy-1,5-diphenylpentan-1-one, was identified amongst other classes of compounds such as sesquiterpenes, coumarins, a triterpenoid, and a lignan []. Further research is needed to determine the specific contribution of 2-hydroxy-1,5-diphenylpentan-1-one and the potential synergistic effects of these diverse compounds to the overall bioactivity of W. coriacea.

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